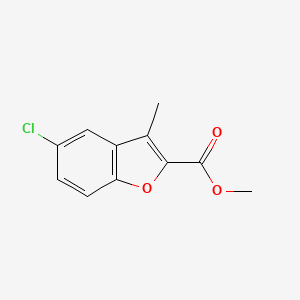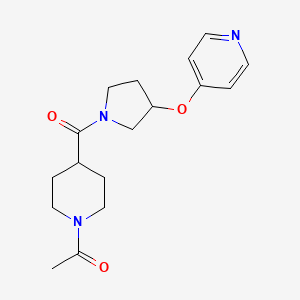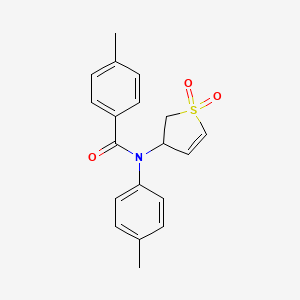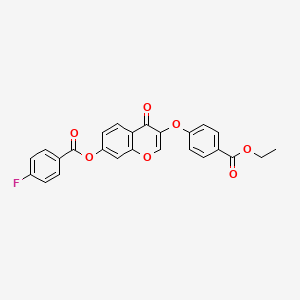
1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound with potential therapeutic effects. It belongs to the class of urea derivatives and has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Radical Cyclizations and Polycyclic Imines Formation
Radical cyclization of cyclic ene sulfonamides, including compounds structurally related to 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, leads to the formation of stable bicyclic and tricyclic aldimines and ketimines. These reactions yield fused and spirocyclic imines across various ring sizes, facilitated by the elimination process of an α-sulfonamidoyl radical, resulting in the generation of highly stable imines under mild conditions (Zhang et al., 2013).
Enantioselective Synthesis of Tetrahydroisoquinolines
A chiral sulfinamido urea catalyst is utilized in the Povarov reaction for synthesizing enantiomerically enriched, chiral tetrahydroisoquinolines. This method demonstrates the significance of [4+2] cycloadditions in creating complex organic frameworks that are pivotal in both natural and synthetic biologically active compounds, highlighting a creative approach to accessing tetrahydroisoquinoline products in a highly enantio-enriched form (Xu et al., 2014).
Synthesis of Tetrahydroquinazolinones
An innovative methodology for synthesizing variously substituted tetrahydroquinazolinones via Diels-Alder reactions showcases a unique pathway involving Michael addition and subsequent cyclization processes. This synthesis route emphasizes the versatile application of cyclopropyl intermediates in constructing complex quinazolinone frameworks, offering a base for further exploration in pharmaceutical and material sciences (Dalai et al., 2006).
Cascade Synthesis of Cyclopropane-Fused Tetrahydroquinolines
A novel and efficient method describes the cascade synthesis of cyclopropane-fused tetrahydroquinolines through a sequential [4+2]/[2+1] annulation reaction. This method stands out for its high efficiency, operational simplicity, and the ability to introduce significant molecular complexity without the need for transition metals, showcasing a strategic approach to constructing densely functionalized cyclic compounds (Wang et al., 2020).
Facile Synthesis of Pyrimidoquinoline Derivatives
A facile synthetic route for pyrimidoquinoline derivatives is highlighted, showcasing the reactivity of tetrahydroquinoline intermediates towards various reagents. This synthesis not only enriches the chemical diversity of quinoline derivatives but also sheds light on their potential biological activities, offering a foundation for developing new therapeutic agents (Elkholy & Morsy, 2006).
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-2-9-23(21,22)19-8-7-12-3-4-15(10-13(12)11-19)18-16(20)17-14-5-6-14/h3-4,10,14H,2,5-9,11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBBWBKNOSBEDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2386931.png)
![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)
![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)
![N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2386940.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386942.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2386945.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2386948.png)